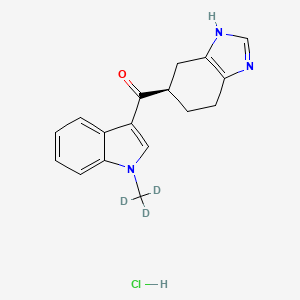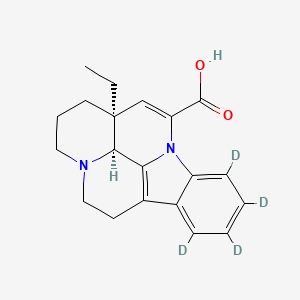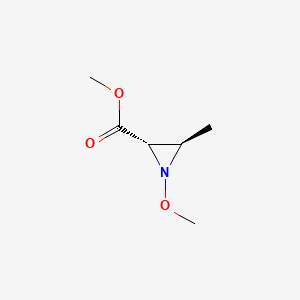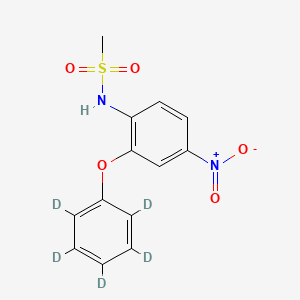
2-Bromoveratryl-d3 Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoveratryl-d3 Alcohol is a deuterium-labeled compound with the molecular formula C9H8D3BrO3 and a molecular weight of 250.1. It is a derivative of 2-Bromoveratryl Alcohol, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and as a reference standard in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoveratryl-d3 Alcohol typically involves the bromination of veratryl alcohol followed by deuterium exchange. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as chloroform or dichloromethane. The deuterium exchange is achieved using deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of deuterated reagents and solvents is optimized to minimize costs while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoveratryl-d3 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to veratryl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.
Major Products:
Oxidation: Formation of veratraldehyde or veratric acid.
Reduction: Regeneration of veratryl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromoveratryl-d3 Alcohol is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Research: Used to study metabolic pathways in vivo safely.
Environmental Studies: Acts as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening.
Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis.
Mécanisme D'action
The mechanism of action of 2-Bromoveratryl-d3 Alcohol involves its role as a labeled compound in metabolic studies. The deuterium atoms allow for the tracing of metabolic pathways and the study of reaction mechanisms. It interacts with various enzymes and molecular targets involved in metabolic processes, providing insights into the dynamics of biochemical reactions.
Comparaison Avec Des Composés Similaires
2-Bromoveratryl Alcohol: The non-deuterated version of the compound.
Veratryl Alcohol: The parent compound without bromine substitution.
2-Bromo-3,4-dimethoxybenzyl Alcohol: Another brominated derivative with similar properties.
Uniqueness: 2-Bromoveratryl-d3 Alcohol is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to its non-deuterated counterparts.
Propriétés
IUPAC Name |
[2-bromo-4-methoxy-3-(trideuteriomethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTZALKMXNKAMY-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1Br)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[(1R,2R,4R)-1-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl]-, rel-](/img/new.no-structure.jpg)
![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)






